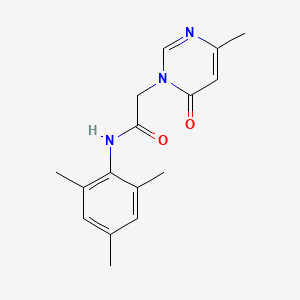

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-Mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide featuring a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen. Its core structure comprises a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety linked via a methylene bridge to the carbonyl group of the acetamide.

The mesityl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler aryl or alkyl substituents.

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-10-5-11(2)16(12(3)6-10)18-14(20)8-19-9-17-13(4)7-15(19)21/h5-7,9H,8H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEPRDMWFDITFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC(=CC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation of mesitylene with an appropriate acyl chloride.

Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride.

Pyrimidinone Ring Formation: The pyrimidinone ring can be synthesized through a cyclization reaction involving a β-keto ester and an amidine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Linker Variability : The target compound employs an oxygen-based methylene linker, whereas analogs like use a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity.

- Synthetic Routes: Activation of carboxylic acids (e.g., thionyl chloride) or alkylation of pyrimidinone thiols are common strategies. The target compound may require similar activation for acetamide coupling.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data for Selected Compounds

Biological Activity

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound categorized within the acetamide class. Its unique structure includes a mesityl group linked to an acetamide moiety, which is further attached to a pyrimidinone ring. This compound is being studied for its potential biological activities, particularly in the fields of medicine and pharmacology.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound appears to induce apoptosis, a critical process in cancer treatment, by activating caspase pathways and inhibiting DNA synthesis in tumor cells .

Case Study: Anticancer Evaluation

A study published in 2014 evaluated the anticancer effects of related compounds, leading to insights about the potential mechanisms of action for N-mesityl derivatives. The study utilized MTT assays and acridine orange/ethidium bromide staining methods to assess cell viability and apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.4 | Induction of apoptosis |

| C6 | 12.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This includes potential efficacy against various bacterial strains and fungi, although specific data on the extent of this activity remains limited .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and specificity to these targets are crucial for its therapeutic applications.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-mesitylacetamide | Lacks pyrimidinone ring | Limited anticancer activity |

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | Lacks mesityl group | Moderate activity against bacteria |

Unique Features

The combination of the mesityl group and the pyrimidinone ring in this compound contributes to its distinct chemical reactivity and biological profile, making it a valuable candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.